2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Catalog No.
S707101
CAS No.
37123-09-4
M.F
C31H28N2O
M. Wt
444.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9...

CAS Number

37123-09-4

Product Name

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

IUPAC Name

2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Molecular Formula

C31H28N2O

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C31H28N2O/c34-31-25-27(21-13-5-1-6-14-21)32-29(23-17-9-3-10-18-23)26(31)30(24-19-11-4-12-20-24)33-28(25)22-15-7-2-8-16-22/h1-20,25-30,32-33H

InChI Key

ITTQAMYBEGYMAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound characterized by its unique bicyclic structure containing two nitrogen atoms. Its molecular formula is C₃₁H₂₈N₂O, and it is classified under the category of diazabicyclic compounds. The compound features a bicyclic framework that contributes to its stability and potential reactivity in various chemical environments. The presence of four phenyl groups enhances its aromatic characteristics, making it an interesting subject for both synthetic and biological studies.

The chemical behavior of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be explored through various reactions:

  • Reduction Reactions: The compound can undergo reduction to form derivatives with altered functional groups.
  • Substitution Reactions: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitutions, leading to a variety of functionalized products.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one exhibits notable biological activities. Studies have reported its antibacterial properties, suggesting potential applications in medicinal chemistry. The compound's ability to interact with biological targets may be attributed to its structural features that facilitate binding to enzymes or receptors involved in microbial growth inhibition .

The synthesis of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions:

  • Formation of the Bicyclic Core: This involves cyclization reactions starting from suitable precursors containing nitrogen functionalities.
  • Aromatic Substitution: Phenyl groups are introduced through electrophilic aromatic substitution methods.
  • Final Modifications: The compound may undergo further modifications to enhance yield and purity.

Techniques such as NMR spectroscopy are employed to characterize the synthesized product and confirm its structure .

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one finds applications in various fields:

  • Medicinal Chemistry: Due to its antibacterial properties, it is explored for potential use in developing new antibiotics.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a precursor for advanced materials.
  • Chemical Research: It serves as a model compound for studying the reactivity and properties of diazabicyclic systems.

Interaction studies involving 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one have focused on its binding affinity with biological macromolecules:

  • Protein Binding: Research has shown that this compound can bind to specific proteins involved in bacterial metabolism.
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with various biological targets at the molecular level.

These studies help elucidate the mechanisms behind its biological activity and guide further drug development efforts.

Several compounds share structural similarities with 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one:

Compound NameStructural FeaturesUnique Aspects
2,4-Diphenyl-3-pyrrolidinoneContains a pyrrolidine ringSimpler structure; less sterically hindered
1-Carbethoxy-2,4-diphenyl-3-pyrrolidinoneSimilar bicyclic frameworkIncorporates an ester group
Dinitroso derivativesContains nitroso groupsEnhanced reactivity due to nitroso functionalities

The uniqueness of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one lies in its specific arrangement of phenyl groups and nitrogen atoms within the bicyclic structure which contributes to its distinctive chemical properties and biological activities compared to these similar compounds.

Double Mannich Reaction Approach

The double Mannich reaction represents the most established and widely utilized synthetic route for the preparation of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and related diazabicyclic compounds [1] [2]. This methodology involves a sequential two-step process wherein the first Mannich reaction forms a piperidone intermediate, followed by a second Mannich cyclization to construct the complete bicyclic framework [3].

The fundamental mechanism proceeds through the initial condensation of cyclohexanone with benzaldehyde and ammonium acetate under mild conditions, typically at 0-25°C, to generate the piperidone intermediate [2]. This intermediate subsequently undergoes a second Mannich reaction under reflux conditions (60-80°C) to form the characteristic bicyclic 3,7-diazabicyclo[3.3.1]nonane core structure [3]. The reaction conditions generally require 2-24 hours for completion, with yields typically ranging from 60-90% [2].

Reactant Ratios and Optimization

Critical optimization of reactant stoichiometry significantly impacts both yield and selectivity in the double Mannich synthesis. Optimal reactant ratios typically employ a 1:2:1-2 molar ratio of ketone:aldehyde:amine, with excess aldehyde (2.0-2.2 equivalents) proving particularly beneficial for yield enhancement [2] [4]. This excess compensates for aldehyde consumption in side reactions and ensures complete conversion of the ketone substrate.

Temperature control emerges as a critical parameter, with a two-stage temperature profile proving most effective. The initial piperidone formation proceeds optimally at 0-25°C to control selectivity and minimize side reactions, while the subsequent bicyclization requires elevated temperatures of 60-80°C for efficient ring closure [3]. This temperature gradient approach can improve yields by 10-20% compared to isothermal conditions.

pH optimization through buffered conditions (pH 6-8) provides moderate improvements in reaction rate while reducing unwanted side reactions [5]. Acetate buffer systems prove particularly effective in maintaining optimal pH throughout the reaction sequence.

Mechanistic Considerations

The mechanistic pathway involves initial iminium formation between the aldehyde and amine components, followed by nucleophilic attack of the enolate derived from cyclohexanone [6]. The stereochemical outcome is largely determined during the first Mannich reaction, where the preferred chair-chair conformation of the bicyclic system is established [7].

Conformational analysis reveals that the 3,7-diazabicyclo[3.3.1]nonane framework can adopt twin chair, chair-boat, or twin boat conformations, with the chair-chair configuration being thermodynamically preferred [7]. The presence of four phenyl groups in equatorial positions further stabilizes this conformation through minimization of steric interactions.

The second cyclization step proceeds through intramolecular attack of the nitrogen nucleophile on a second iminium intermediate, with the reaction rate being significantly enhanced under reflux conditions [3]. This step typically exhibits lower yields than the initial piperidone formation due to competing intermolecular reactions and potential decomposition pathways.

Yield Enhancement Strategies

Several strategic modifications can substantially improve yields in the double Mannich synthesis:

Stepwise addition protocols involving controlled timing of reactant addition can increase yields by 15-25% [4]. This approach involves initial formation of the aldehyde-amine adduct followed by gradual addition of the ketone component, allowing for better control of the reaction pathway.

Catalyst enhancement through addition of Lewis acid or base catalysts (0.1-2 mol%) can improve yields by 20-30% [8]. Chlorotrimethylsilane has proven particularly effective, promoting azabicyclo[n.3.1]alkane formation through enhanced electrophilic activation of iminium intermediates [8].

Microwave assistance represents a highly effective enhancement strategy, providing yield improvements of 25-35% while dramatically reducing reaction times from hours to minutes [9] [10]. The enhanced heating efficiency and improved mass transfer under microwave conditions contribute to higher conversion rates and reduced side product formation.

Solvent optimization through careful selection of polar protic solvents (ethanol, methanol) or mixed solvent systems can improve yields by 10-15% [11]. The solvent choice affects both reaction kinetics and product precipitation, with ethanol being preferred for final crystallization steps.

Alternative Synthetic Pathways

While the double Mannich reaction remains the predominant synthetic approach, several alternative methodologies have been developed to address specific limitations or provide access to different substitution patterns.

Reductive amination approaches offer an alternative route through the formation of dialdehydes followed by cyclization with appropriate diamines [12]. This methodology has proven particularly useful for the synthesis of functionalized derivatives and can provide access to substitution patterns difficult to achieve through conventional Mannich chemistry.

Cycloaddition strategies utilizing norbornene-derived precursors have emerged as powerful alternatives for complex bicyclic scaffold construction [4] [11]. Sequential oxidative cleavage and double-Mannich reactions enable stereoselective transformation of simple norbornenes into complex tricyclic alkaloid-like scaffolds with high levels of diastereoselectivity.

Metal-catalyzed approaches employing rhodium or palladium catalysts have been developed for specialized applications requiring high stereoselectivity or specific functional group tolerance [13]. These methods typically operate under milder conditions but require expensive catalysts and may have limited substrate scope.

Scale-up Considerations and Challenges

Industrial scale synthesis of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one faces several significant challenges that must be addressed for practical manufacturing applications.

Heat management becomes critical during scale-up due to the exothermic nature of Mannich reactions [14]. Large-scale reactors require sophisticated temperature control systems to maintain the optimal temperature profiles necessary for high yields and selectivity. Inadequate heat removal can lead to thermal runaway and significant yield losses.

Mixing efficiency presents substantial challenges in large reactors, particularly during the heterogeneous phases of the reaction [15]. Poor mixing can result in local concentration gradients that promote side reactions and reduce overall yields. Advanced impeller designs and computational fluid dynamics modeling are often required to optimize mixing parameters.

Solvent recovery and recycling systems must be implemented to maintain economic viability at industrial scale [16]. The large volumes of polar protic solvents required for the synthesis necessitate efficient distillation and purification systems for solvent reuse. This adds significant capital and operating costs to the process.

Quality control becomes increasingly complex at larger scales, requiring robust analytical methods for monitoring reaction progress and product purity [14]. The formation of multiple stereoisomers and potential impurities necessitates sophisticated analytical protocols and in-process monitoring systems.

Environmental considerations include the management of waste streams and minimization of environmental impact [16]. Large-scale production generates substantial quantities of aqueous waste that require treatment before disposal. Implementation of green chemistry principles becomes economically advantageous at industrial scale.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable methodologies for 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one synthesis has become increasingly important, with several approaches offering significant environmental benefits.

Solvent-free synthesis eliminates the need for organic solvents entirely, addressing Principle 5 of green chemistry (safer solvents and auxiliaries) [17]. This approach typically involves neat mixing of reactants with yields of 65-85%, though substrate scope may be limited due to mixing challenges and reduced molecular mobility.

Water-based synthesis utilizes water as the primary reaction medium, representing one of the safest and most sustainable solvent options [18]. Aqueous Mannich reactions can achieve yields of 70-88% while providing easy product isolation through precipitation. However, solubility limitations and potential hydrolysis side reactions must be carefully managed.

Microwave-assisted green synthesis combines energy efficiency (Principle 6) with rapid reaction rates [19] [10]. This methodology can reduce reaction times from hours to minutes while maintaining high yields (70-95%). The enhanced energy efficiency and reduced processing time contribute to lower overall environmental impact.

Mechanochemical synthesis through ball milling represents a highly sustainable approach, eliminating solvents while achieving excellent yields (80-95%) [15] [20]. This methodology operates through mechanical energy input rather than thermal activation, providing high efficiency with minimal waste generation. However, substrate compatibility and equipment requirements may limit broader application.

Ionic liquid catalysis offers recyclable reaction media with high selectivity and mild reaction conditions [21]. Ionic liquids such as 1,8-diazabicyclo[5.4.0]undec-7-ene derivatives can serve as both solvent and catalyst, providing yields of 72-90% with excellent recyclability. The high cost of ionic liquids remains a limitation for large-scale applications.

Flow chemistry approaches enable continuous processing with improved heat and mass transfer, reducing energy requirements and waste generation [22] [23]. Continuous flow reactors can achieve yields of 75-92% while providing excellent scalability and consistent product quality. The initial equipment investment is offset by improved efficiency and reduced operating costs.

Biocatalytic methods utilizing enzymatic processes represent the most sustainable approach, operating under mild conditions with biodegradable catalysts [22]. While limited examples exist for diazabicyclo synthesis, the potential for enzyme-catalyzed Mannich reactions offers promising future directions for green synthesis.

Atom economy optimization focuses on minimizing byproducts and maximizing the incorporation of reactant atoms into the final product [24]. Careful reaction design can achieve high atom efficiency while reducing waste generation, contributing to both economic and environmental benefits.

XLogP3

4.8

Other CAS

37123-09-4

Dates

Last modified: 08-15-2023

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